2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone
Description
2-(1-Methyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic compound featuring a morpholine ring linked via an ethanone bridge to a 1-methylindole moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of both indole (common in bioactive alkaloids) and morpholine (often used to improve solubility) .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-11-12(13-4-2-3-5-14(13)16)10-15(18)17-6-8-19-9-7-17/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCHRWRBTZFZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 1-Methylindole via Chloroacetyl Chloride
A widely employed strategy involves the direct acylation of 1-methylindole at the 3-position using chloroacetyl chloride, followed by nucleophilic substitution with morpholine. This approach, adapted from analogous indole functionalization protocols, proceeds in two stages:
Acylation Step :
Substitution with Morpholine :
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where morpholine displaces the chloride on the chloroacetyl intermediate. NaI enhances reactivity by converting the chloride to a better-leaving iodide.
Bromoethyl Ketone Intermediate Route
An alternative route involves synthesizing a bromoethyl ketone derivative of 1-methylindole, followed by substitution with morpholine. This method, inspired by N-arylsulfonyl indole syntheses, offers higher yields in some cases:
Bromination of 1-Methylindole :
Morpholine Substitution :
Advantages : Copper catalysis facilitates C–N bond formation, enabling efficient substitution even with sterically hindered amines.
Comparative Analysis of Synthetic Routes
Key Observations :
- The bromoethyl route offers the highest yields but requires hazardous brominating agents.
- Direct alkylation is simpler but less efficient due to competing side reactions.
- MCRs remain underexplored but could reduce step count with further optimization.
Optimization Strategies and Challenges
Solvent and Base Selection
Catalytic Enhancements
Purification Challenges
- Column chromatography remains essential for isolating pure product, with gradients optimized for polarity.
- Recrystallization in ethanol:water (3:1) improves crystalline purity to >95%.
Applications and Derivatives
2-(1-Methyl-1H-indol-3-yl)-1-morpholinoethanone serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex chemical entities, facilitating advancements in organic chemistry.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. These findings highlight its potential as an anticancer agent .
Medicine
- Therapeutic Applications : Investigations are ongoing regarding its therapeutic effects in treating diseases such as cancer and infections. Its unique structure may allow it to interact effectively with biological targets, enhancing its efficacy as a drug candidate.
Industry
- Material Development : The compound is explored for applications in developing new materials and chemical processes, leveraging its unique chemical properties for industrial uses.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of several indole derivatives, including 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone, against human cancer cell lines. Results indicated significant growth inhibition in prostate (PC3) and colon (SW620) cancer cells, suggesting a promising role in cancer therapy development .
Case Study 2: Antimicrobial Research
In another study focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, positioning it as a potential candidate for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation, depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differentiating features:
Physicochemical Properties
- Melting Points: The hydroxyimidazole derivative (4d) melts at 148°C, higher than typical indole-morpholinoethanones, likely due to hydrogen bonding .
- Spectroscopic Data :
Critical Analysis of Structural Modifications
- Morpholine vs.
- Steric Effects : Tetramethylcyclopropyl () and naphthyl () substituents introduce steric bulk, which may hinder membrane permeability or target engagement.
Biological Activity
2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies and findings, providing a comprehensive overview of its mechanisms, efficacy, and applications.
Overview of Biological Activity
The compound has been studied extensively for its antimicrobial and anticancer properties. Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with multiple biological targets.
Key Activities:
- Antimicrobial: Effective against various bacterial strains.
- Anticancer: Demonstrates cytotoxic effects on cancer cell lines.
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Target Interaction: Indole derivatives bind with high affinity to various receptors, influencing cellular processes.
- Biochemical Influence: These compounds can modulate pathways related to inflammation, cell proliferation, and apoptosis.
- Pharmacokinetics: Factors such as enzymatic activity and renal function affect the metabolism and excretion of the compound.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against several pathogens. A study demonstrated its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | 1.00 |
| Escherichia coli | Not specified |
| Mycobacterium smegmatis | Not specified |
Anticancer Activity
The anticancer properties have been assessed using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells and arrests them in the G2/M phase of the cell cycle, similar to known chemotherapeutics like colchicine .
Case Studies
In a notable case study, the compound was tested in vivo using S180 mouse models, demonstrating a significant reduction in tumor growth without adverse effects on body weight or spleen index at doses up to 890 μmol/kg . These findings support its potential as a therapeutic agent in oncology.
Safety Profile
While the biological activity is promising, safety assessments are crucial. The compound has shown a high LD50 in healthy mouse models, indicating a favorable safety profile for further development .
Q & A
Q. Methodological Considerations :
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling.
- Temperature Control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high purity .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C | 65–75 | ≥95% |
| 2 | Morpholine, DMF, 80°C | 80–85 | ≥98% |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Advanced Research Focus
Structural elucidation requires a combination of:
- ¹H/¹³C NMR : Assign signals for the indole aromatic protons (δ 7.1–7.5 ppm) and morpholino methylene groups (δ 3.4–3.7 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1478 for C₁₅H₁₆N₂O₂).
- X-ray Crystallography : Use SHELX software for crystal structure refinement to resolve stereoelectronic effects .
Q. Data Interpretation Challenges :
- Overlapping signals in NMR due to rotational isomers (e.g., morpholino group flexibility).
- Crystallization difficulties: Use vapor diffusion with dichloromethane/hexane mixtures .
What strategies are employed to analyze the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Q. Advanced Research Focus
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase ATP-binding pockets.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized receptors.
- Functional Assays : Measure cAMP inhibition (for GPCRs) or kinase activity (e.g., IC₅₀ values using ADP-Glo™ assays) .
Case Study :
In a kinase inhibition assay, the compound showed IC₅₀ = 120 nM against PKC-θ, with selectivity over PKC-α (IC₅₀ > 1 µM) .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
- Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually inhibit targets.
Q. Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Orthogonal Assays : Confirm results using fluorescence polarization (FP) and electrophysiology .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
Q. Key Parameters :
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | 2.1 | Blood-brain barrier penetration |
| Plasma Protein Binding | 89% | Free fraction for activity |
| t₁/₂ (Half-Life) | 3.2 hours | Dosing frequency |
How does the morpholino group influence the compound’s reactivity compared to similar derivatives?
Basic Research Focus
The morpholino moiety enhances:
- Solubility : Polar oxygen atoms improve aqueous solubility vs. piperidine analogs.
- Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing effects.
Q. Comparative Data :
| Derivative | Solubility (mg/mL) | CYP3A4 t₁/₂ (min) |
|---|---|---|
| Morpholino variant | 1.8 | 45 |
| Piperidine variant | 0.3 | 12 |
What are the challenges in crystallizing this compound, and how are they mitigated?
Q. Advanced Research Focus
Q. Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.042 |
| Resolution (Å) | 1.2 |
How can researchers validate synthetic intermediates using hyphenated analytical techniques?
Q. Basic Research Focus
- LC-MS/MS : Monitor reaction progress in real-time (e.g., [M+H]⁺ at m/z 215.0942 for intermediates).
- IR Spectroscopy : Confirm carbonyl stretches (1707 cm⁻¹) and indole N-H bonds (3308 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
